

Application Notes and Protocols for Measuring the Effect of Caudatin on Angiogenesis

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Compound of Interest

Compound Name: Caudatin

Cat. No.: B1257090

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Introduction

Caudatin, a C21 steroidal glycoside, has emerged as a promising natural compound with potent anti-cancer and anti-inflammatory properties.[1] A significant aspect of its anti-cancer activity lies in its ability to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2][3][4] These application notes provide a comprehensive overview and detailed protocols for investigating the anti-angiogenic effects of **caudatin**.

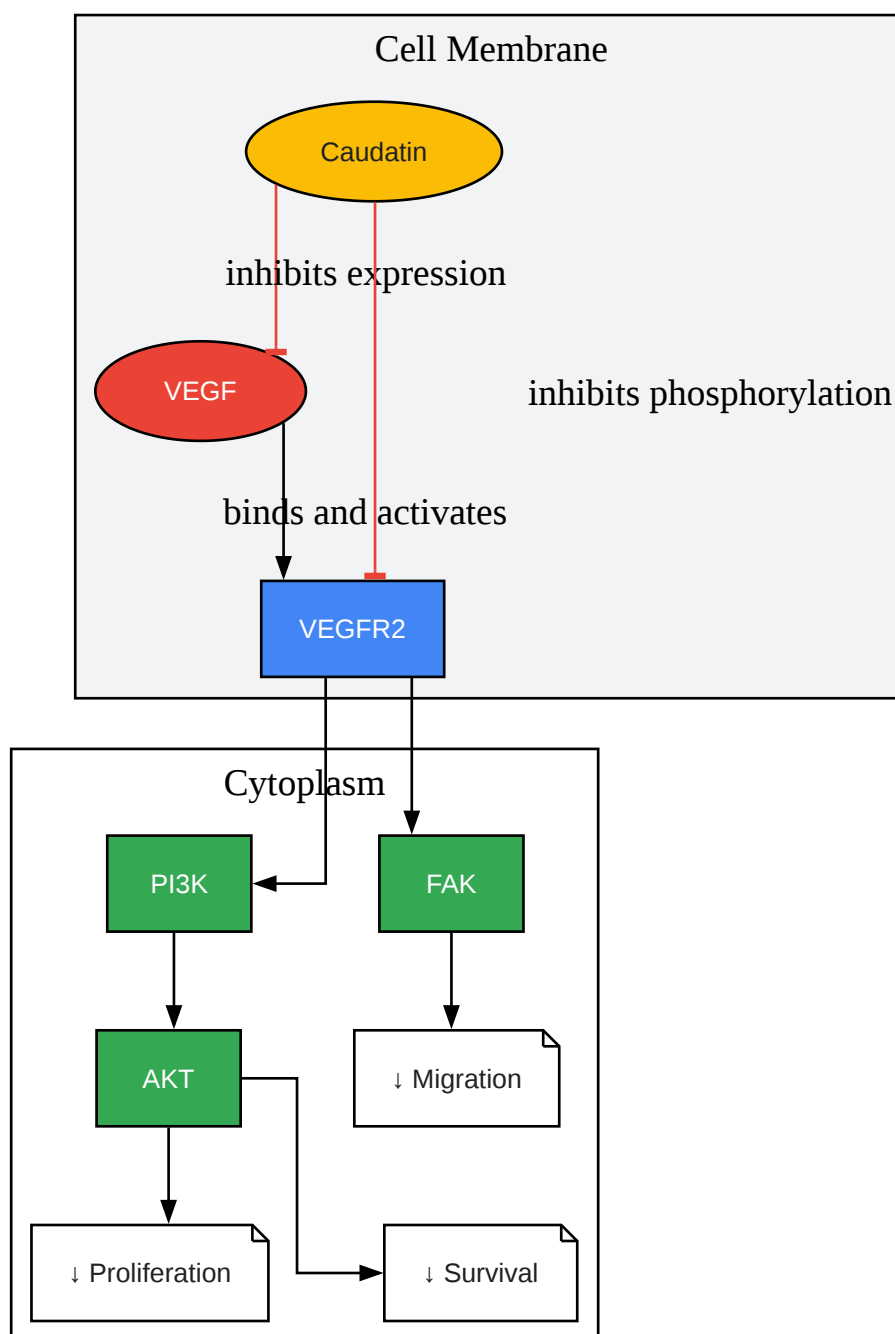
Mechanism of Action: Inhibition of Key Angiogenic Signaling Pathways

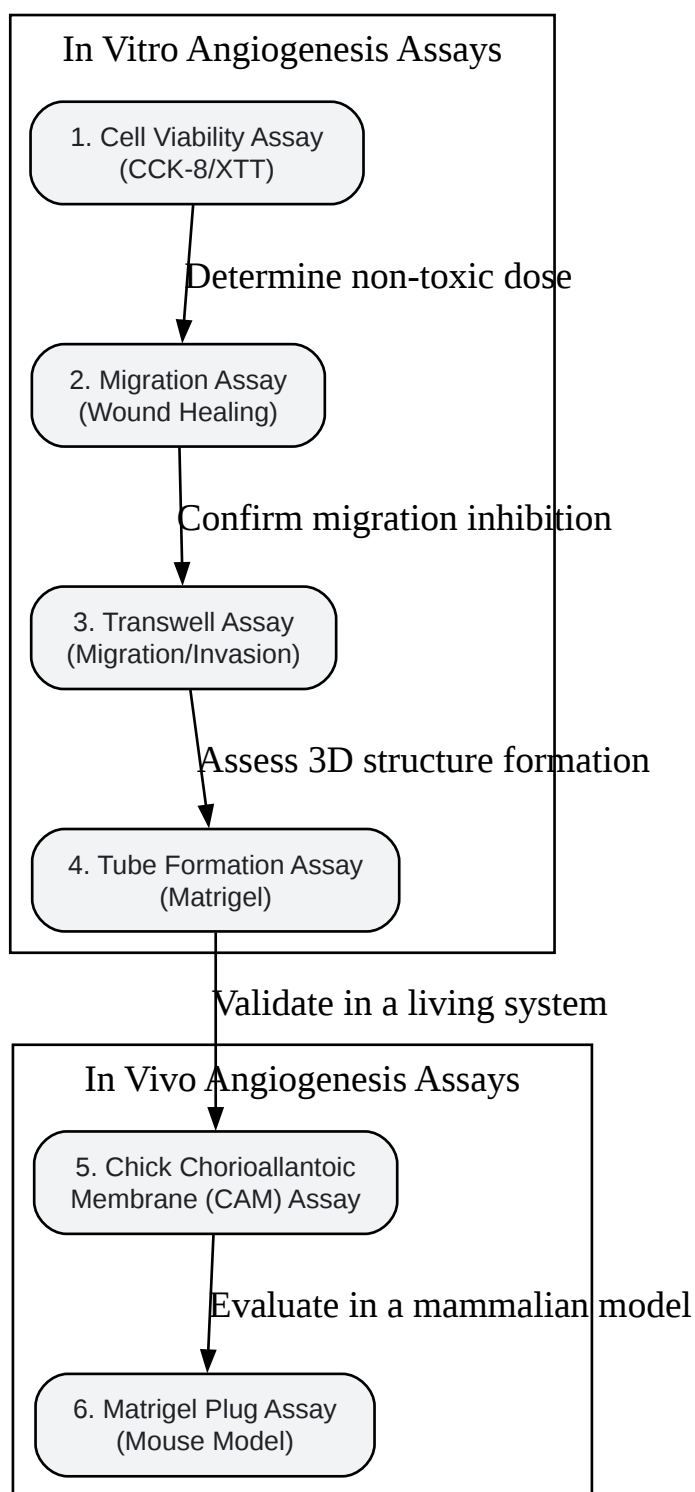
Caudatin exerts its anti-angiogenic effects through the modulation of multiple key signaling pathways within endothelial cells and cancer cells. The primary mechanisms identified include the inhibition of the Wnt/ β -catenin pathway and the suppression of the Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor 2 (VEGFR2) signaling cascade.[1][2][3]

Wnt/ β -catenin Signaling Pathway

Caudatin has been shown to inhibit the Wnt/ β -catenin signaling pathway, which plays a crucial role in cell proliferation and invasion.[1][5] It achieves this by downregulating the expression of β -catenin and Glycogen Synthase Kinase 3 β (GSK3 β).[1][5] This downregulation leads to a

decrease in the expression of metastasis-associated proteins such as matrix metalloproteinases (MMP-2 and MMP-9) and COX-2, which are essential for the degradation of the extracellular matrix during tumor cell invasion.[1]





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